molecular formula C17H21NO2S B5682885 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide

4-isobutyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B5682885
M. Wt: 303.4 g/mol
InChI Key: AYTXUUPAHCVJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isobutyl-N-(2-methylphenyl)benzenesulfonamide, also known as IBMPNS, is a sulfonamide compound that has been extensively studied due to its potential therapeutic applications. IBMPNS is a white crystalline solid that is sparingly soluble in water, but soluble in organic solvents such as chloroform, acetone, and ethanol.

Scientific Research Applications

4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.

Mechanism of Action

The exact mechanism of action of 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting COX-2, 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has also been shown to reduce fever in animal models of fever. In addition, 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has been shown to inhibit the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic applications. However, 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide also has some limitations. It is sparingly soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are a number of future directions for research on 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide. One area of research could be to investigate its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain. Another area of research could be to investigate its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Finally, research could be done to investigate the safety and efficacy of 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide in humans, which would be necessary before it could be used as a therapeutic agent.

Synthesis Methods

4-isobutyl-N-(2-methylphenyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-isobutylbenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide. The yield of this reaction is typically around 70-80%.

properties

IUPAC Name

N-(2-methylphenyl)-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13(2)12-15-8-10-16(11-9-15)21(19,20)18-17-7-5-4-6-14(17)3/h4-11,13,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTXUUPAHCVJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylphenyl)-4-(2-methylpropyl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.